molecular formula C19H18N2O2S B2465867 (E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide CAS No. 1706469-88-6

(E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide

Cat. No.: B2465867
CAS No.: 1706469-88-6
M. Wt: 338.43
InChI Key: CVIWXWARZOUQEM-MDZDMXLPSA-N
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Description

(E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide is a synthetic organic compound of significant interest in neuroscience and medicinal chemistry research. This compound belongs to a class of molecules known to act as potent and highly selective positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) . Its core research value lies in its ability to potentiate the activity of these receptors, which are crucial players in cholinergic signaling in the central nervous system. Preclinical research indicates that structurally related furan-2-yl-acrylamide compounds can decrease neuropathic pain in animal models, an effect that is inhibited by α7-selective antagonists, suggesting the observed activity is mediated through this receptor target . Furthermore, studies on close analogs have demonstrated anxiolytic-like activity in animal behavioral tests, which is also dependent on α7 nAChR potentiation . The mechanism of action is distinct from direct agonists; as a positive allosteric modulator, this compound enhances the receptor's response to its natural neurotransmitter, acetylcholine, without activating it directly, thereby offering a more nuanced method of investigating and potentially modulating cholinergic pathways . From a chemical perspective, researchers should note that this compound contains an acrylamide moiety. Independent research into acrylamide (ACR) has shown that it is a known neurotoxin, with studies suggesting that its metabolites can form adducts with proteins and DNA, leading to nerve terminal degeneration and oxidative stress . This product is intended for research purposes only and must be handled with appropriate safety precautions in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13-6-3-4-8-16(13)19-21-14(2)17(24-19)12-20-18(22)10-9-15-7-5-11-23-15/h3-11H,12H2,1-2H3,(H,20,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIWXWARZOUQEM-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C=CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)/C=C/C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide typically involves the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 4-methyl-2-(o-tolyl)thiazole with appropriate reagents under controlled conditions.

    Acrylamide formation: The acrylamide moiety is introduced through a reaction between an acrylamide precursor and the thiazole derivative.

    Coupling with furan: The final step involves coupling the furan ring with the acrylamide-thiazole intermediate under suitable conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The acrylamide moiety can be reduced to form corresponding amines.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amines derived from the acrylamide moiety.

    Substitution: Thiazole derivatives with different substituents.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Possible applications in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiazole rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-(phenylmethyl)acrylamide: Similar structure but with a phenyl group instead of the thiazole ring.

    (E)-3-(furan-2-yl)-N-(2-thienylmethyl)acrylamide: Contains a thiophene ring instead of the thiazole ring.

Uniqueness

(E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide is unique due to the presence of both furan and thiazole rings, which can confer distinct chemical and biological properties. The combination of these rings with the acrylamide moiety makes it a versatile compound for various applications.

Biological Activity

(E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a thiazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

C14H14N2OS\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{OS}

This structure suggests potential interactions with various biological targets, particularly in neurological and antimicrobial pathways.

1. Neurological Effects

Recent studies have indicated that compounds similar to this compound may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). Specifically, research on related compounds has shown:

  • Anxiolytic Activity : A derivative, 3-furan-2-yl-N-p-tolyl-acrylamide, demonstrated anxiolytic-like effects in mouse models, suggesting that the compound may also influence anxiety-related behaviors through nAChR modulation .
  • Mechanism Insights : The anxiolytic effects were inhibited by methyllycaconitine, indicating that the α7 nAChR subtype is involved in the observed behavioral changes .

2. Antimicrobial Activity

The thiazole and furan moieties are often associated with antimicrobial properties. Compounds containing these structures have been reported to exhibit significant antibacterial and antifungal activities. While specific data on this compound is limited, related thiazole derivatives have shown:

Compound TypeActivity TypeMIC (µM) Range
Thiazole DerivativesAntibacterial4.69 - 156.47
Furan-based Anticancer AgentsCytotoxicityVaries by cell line

These findings suggest that this compound may possess similar properties.

Case Studies and Research Findings

  • Anxiolytic Activity Study : In a controlled study, the anxiolytic effects of related compounds were assessed using various behavioral tests in mice. The results showed significant reductions in anxiety-like behaviors at specific dosages, supporting the hypothesis that these compounds can modulate nAChRs effectively .
  • Antimicrobial Screening : A series of thiazole derivatives were tested against common bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). The results indicated notable antimicrobial activity, with MIC values suggesting effective inhibition at low concentrations .
  • Cytotoxicity Assays : Preliminary cytotoxicity assays on cancer cell lines revealed that compounds with similar structural features exhibited significant cytotoxic effects, warranting further investigation into their potential as therapeutic agents .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what parameters critically influence yield?

The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones .
  • Step 2: Acrylamide coupling via a nucleophilic substitution or Mitsunobu reaction, using reagents like acryloyl chloride and catalysts such as triethylamine in polar solvents (e.g., DMF or ethanol) .
  • Key parameters: Reaction temperature (60–80°C for coupling), solvent polarity (DMF enhances reactivity), and stoichiometric ratios (1:1.2 acryloyl chloride to thiazole intermediate) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .

Q. How is structural integrity confirmed post-synthesis?

A combination of spectroscopic and analytical methods is employed:

  • NMR: 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., furan protons at δ 6.3–7.1 ppm, acrylamide carbonyl at ~165 ppm) .
  • IR Spectroscopy: Confirms acrylamide C=O stretches (~1650 cm1^{-1}) and thiazole C=N vibrations (~1550 cm1^{-1}) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ at m/z 395.12) .

Q. What preliminary biological screening approaches assess its bioactivity?

  • Antimicrobial assays: Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
  • Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases (IC50_{50} calculations) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., IC50_{50} values for HepG2 or MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in acrylamide coupling?

Systematic optimization strategies include:

  • Solvent screening: DMF vs. THF (DMF improves solubility of polar intermediates) .
  • Catalyst variation: Triethylamine vs. DBU (latter enhances base-mediated coupling) .
  • Temperature gradients: 50–80°C trials to balance reactivity vs. decomposition .
  • Table 1: Example optimization results:
SolventCatalystTemp (°C)Yield (%)
DMFEt3_3N7078
THFDBU6065

Q. What strategies resolve discrepancies in bioactivity data across studies?

Contradictions often arise from:

  • Assay variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Compound purity: HPLC quantification (>95% purity required for reliable IC50_{50}) .
  • Structural analogs: Compare with derivatives (e.g., nitro vs. methoxy substituents altering target affinity) .

Q. Which computational methods predict interactions with biological targets?

  • Molecular docking (AutoDock Vina): Models binding to kinase ATP pockets (e.g., CDK2, Figure 1) .
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR studies: Relate substituent electronic parameters (Hammett σ) to activity trends .

Q. How does reactivity compare to structurally similar acrylamide derivatives?

  • Thiophene vs. furan analogs: Thiophene’s electron-rich ring enhances electrophilic substitution rates .
  • Substituent effects: o-Tolyl groups on thiazole improve steric shielding, reducing hydrolysis .
  • Table 2: Comparative reactivity in nucleophilic substitutions:
DerivativeReaction Rate (k, s1^{-1})
o-Tolyl thiazole0.45
Phenyl thiazole0.32

Q. What in vitro models evaluate pharmacokinetic properties?

  • Hepatic microsomes: Measure metabolic stability (t1/2_{1/2} > 60 min suggests low clearance) .
  • Plasma stability assays: Incubate in rat plasma (≥90% remaining after 4 h indicates suitability for in vivo studies) .
  • Caco-2 permeability: Apparent permeability (Papp_{app}) > 1 × 106^{-6} cm/s suggests oral bioavailability .

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